molecular formula C15H14O3 B1663629 Mexenone CAS No. 1641-17-4

Mexenone

Cat. No.: B1663629
CAS No.: 1641-17-4
M. Wt: 242.27 g/mol
InChI Key: MJVGBKJNTFCUJM-UHFFFAOYSA-N
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Description

. It has gained attention for its ability to block ultraviolet radiation, making it a valuable ingredient in various cosmetic and pharmaceutical products.

Mechanism of Action

Target of Action

Mexenone primarily targets the vascular endothelial cells (ECs) . These cells play a crucial role in controlling vascular permeability, which is a key factor in the progression of sepsis .

Mode of Action

This compound interacts with its targets by suppressing the lipopolysaccharide (LPS)-induced downregulation of junctional proteins and the phosphorylation of VE-cadherin in Bovine Aortic Endothelial Cells (BAECs) . This interaction results in the stabilization of the endothelial cell barrier, thereby blocking vascular permeability .

Biochemical Pathways

It is known that this compound affects the pathway involving ve-cadherin, a protein that plays a key role in maintaining the integrity of the endothelial barrier . By suppressing the LPS-induced phosphorylation of VE-cadherin, this compound helps maintain the stability of the endothelial barrier .

Pharmacokinetics

The effectiveness of this compound in blocking lps-induced lung vascular permeability suggests that it has good bioavailability .

Result of Action

The primary result of this compound’s action is the stabilization of the endothelial cell barrier, which leads to a reduction in vascular permeability . This, in turn, prevents acute lung injury in mice after 18 hours of LPS administration . Therefore, this compound could potentially be effective in treating patients with sepsis .

Action Environment

It is known that the effectiveness of this compound can be influenced by the presence of lps, a component of the outer membrane of gram-negative bacteria

Biochemical Analysis

Biochemical Properties

Mexenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with VE-cadherin, a protein crucial for maintaining endothelial cell junctions . This compound suppresses the phosphorylation of VE-cadherin, thereby stabilizing endothelial cell barriers and reducing vascular permeability . This interaction is particularly important in the context of inflammatory responses, where this compound helps to prevent excessive vascular leakage and edema .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound stabilizes cell junctions and prevents the downregulation of junctional proteins induced by inflammatory stimuli . This stabilization helps to maintain the integrity of the endothelial barrier, reducing the risk of vascular permeability and subsequent tissue damage . Additionally, this compound influences cell signaling pathways by inhibiting the phosphorylation of VE-cadherin, which is a key event in the disruption of endothelial junctions . This inhibition helps to preserve cell function and prevent the detrimental effects of excessive inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of VE-cadherin phosphorylation . By blocking this phosphorylation, this compound prevents the disassembly of endothelial cell junctions, thereby maintaining the integrity of the endothelial barrier . This action is crucial in preventing vascular permeability and the associated complications in conditions such as sepsis . Additionally, this compound may influence gene expression related to endothelial cell function, further contributing to its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively block vascular permeability and acute lung injury in mice when administered prior to inflammatory stimuli . The stability of this compound and its ability to maintain its protective effects over time are crucial for its potential therapeutic applications . Long-term studies have indicated that this compound remains effective in stabilizing endothelial barriers and preventing tissue damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to effectively block vascular permeability and acute lung injury at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the protective effects of this compound are maximized at certain concentrations, beyond which no additional benefits are observed .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and stability, with certain metabolic pathways potentially enhancing or diminishing its protective effects . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications and ensuring its effectiveness in clinical settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its overall efficacy . The compound’s ability to reach target sites and maintain its protective effects is dependent on its transport and distribution mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for this compound to exert its protective effects on endothelial cells and maintain the integrity of the endothelial barrier . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mexenone can be synthesized through the Friedel-Crafts acylation of 2-hydroxy-4-methoxyacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of this compound can yield corresponding alcohols or hydrocarbons.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Mexenone has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

    Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.

    Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.

    Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.

Uniqueness of Mexenone: this compound is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .

Properties

IUPAC Name

(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVGBKJNTFCUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046242
Record name Mexenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

1641-17-4
Record name 2-Hydroxy-4-methoxy-4′-methylbenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1641-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Mexenone [INN:BAN]
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Record name 1641-17-4
Source DTP/NCI
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Record name Mexenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mexenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172
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Record name MEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Hydroxy-4-methoxy-4'-methylbenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

98 °C (208 °F)
Record name 2-Hydroxy-4-methoxy-4'-methylbenzophenone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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